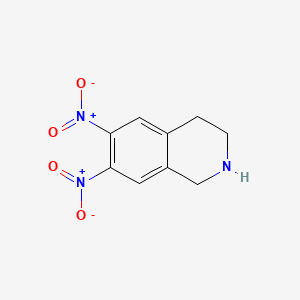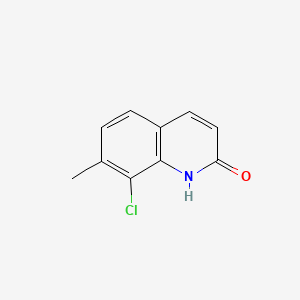
6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two nitro groups at the 6th and 7th positions of the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6th and 7th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in substitution reactions where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: 6,7-Diamino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Compounds with different functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of various bioactive molecules. It serves as a precursor for the synthesis of complex organic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is studied for its role in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure makes it valuable in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. The nitro groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has methoxy groups instead of nitro groups and exhibits different chemical and biological properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: The presence of hydroxy groups imparts different reactivity and biological activity compared to the nitro derivative.
Uniqueness: 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of nitro groups, which significantly influence its chemical reactivity and biological interactions. The nitro groups enhance its potential as a precursor for various chemical transformations and its utility in medicinal chemistry.
Propiedades
IUPAC Name |
6,7-dinitro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c13-11(14)8-3-6-1-2-10-5-7(6)4-9(8)12(15)16/h3-4,10H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDXVKRMQXQEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8224033.png)


![(R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B8224053.png)





![tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B8224097.png)


![5-methyl-5H-benzo[b][1]benzosilole](/img/structure/B8224121.png)

